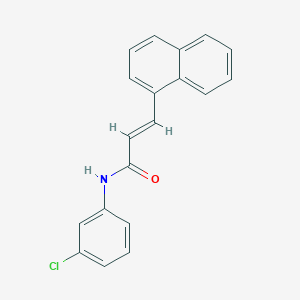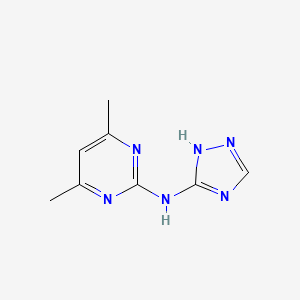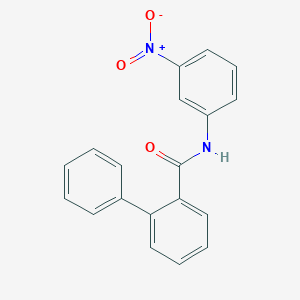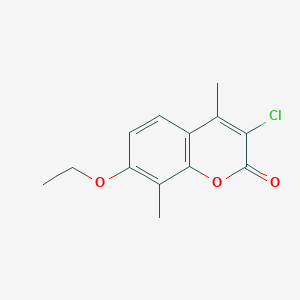
N-(3-chlorophenyl)-3-(1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(1-naphthyl)acrylamide, also known as CNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of acrylamide derivatives and has a molecular weight of 325.82 g/mol. CNPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-(1-naphthyl)acrylamide is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. This complexation results in a change in the fluorescence properties of this compound, allowing for the detection of the metal ion.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-3-(1-naphthyl)acrylamide is its high selectivity and sensitivity towards metal ions, which makes it a promising candidate for use as a fluorescent probe. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the investigation of N-(3-chlorophenyl)-3-(1-naphthyl)acrylamide. One area of focus is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of investigation is the potential use of this compound as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's, which are characterized by abnormal metal ion accumulation in the brain. Additionally, further studies are needed to investigate the potential toxicity of this compound and its derivatives, as well as their environmental impact.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-3-(1-naphthyl)acrylamide involves the reaction between 3-chloroaniline and 1-naphthylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-(1-naphthyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of investigation has been its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental monitoring and biomedical imaging.
Propiedades
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-8-4-9-17(13-16)21-19(22)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNAUFSFHRXRB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)




![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)



![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)


